molecular formula C11H9N3O3 B11770406 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide

1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B11770406
M. Wt: 231.21 g/mol
InChI Key: GOLZYNJMYCKSRA-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a nitrophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-nitroaniline with pyrrole-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide is unique due to the combination of the nitrophenyl group and the pyrrole ring, which imparts specific electronic and steric properties. This makes it a versatile intermediate for various chemical transformations and applications .

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

1-(4-nitrophenyl)pyrrole-2-carboxamide

InChI

InChI=1S/C11H9N3O3/c12-11(15)10-2-1-7-13(10)8-3-5-9(6-4-8)14(16)17/h1-7H,(H2,12,15)

InChI Key

GOLZYNJMYCKSRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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